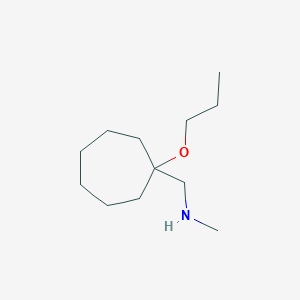![molecular formula C15H19N3O4 B13534742 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the pyrrolo[3,2-b]pyridine ring system through cyclization reactions. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)7-9-8-17-10-5-4-6-16-12(9)10/h4-6,8,11,17H,7H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
UVMDOOSSWQKBEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1N=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)





![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)

![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)

